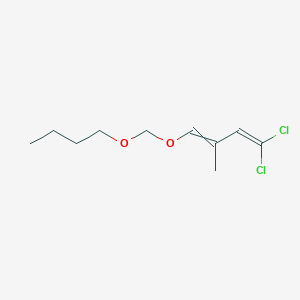![molecular formula C11H20INO3Si B14324823 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide CAS No. 111160-41-9](/img/structure/B14324823.png)
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is notable for its unique structure, which combines a pyridinium ion with a trimethoxysilyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a trimethoxysilane derivative. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through its pyridinium core and trimethoxysilyl group. These interactions can affect various biochemical pathways, leading to its observed effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
Methylpyridinium: This compound has a similar pyridinium core but lacks the trimethoxysilyl group, making it less versatile in certain applications.
Trimethoxysilyl derivatives: These compounds contain the trimethoxysilyl group but do not have the pyridinium core, limiting their use in specific chemical reactions. The uniqueness of this compound lies in its combination of both the pyridinium and trimethoxysilyl functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
111160-41-9 |
|---|---|
Molekularformel |
C11H20INO3Si |
Molekulargewicht |
369.27 g/mol |
IUPAC-Name |
trimethoxy-[2-(1-methylpyridin-1-ium-2-yl)ethyl]silane;iodide |
InChI |
InChI=1S/C11H20NO3Si.HI/c1-12-9-6-5-7-11(12)8-10-16(13-2,14-3)15-4;/h5-7,9H,8,10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AQFMDKOMKBZATG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1CC[Si](OC)(OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


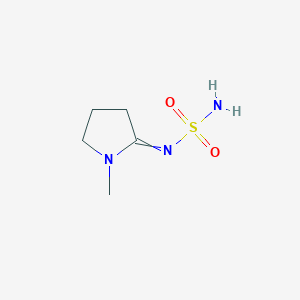


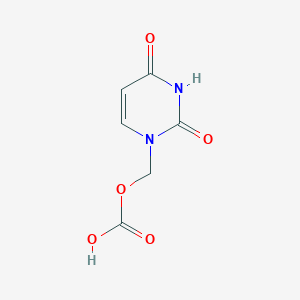


![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)


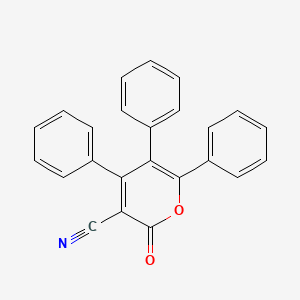
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
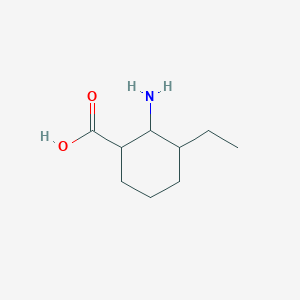
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
